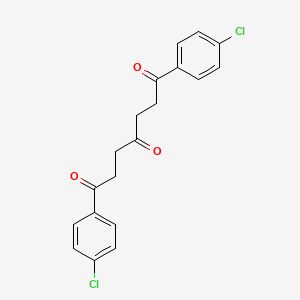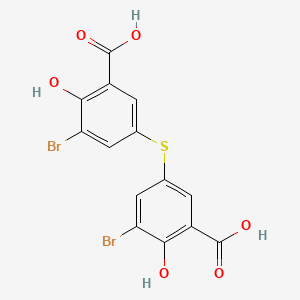
3,3'-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, hydroxyl, and sulfanediyl groups attached to a benzoic acid framework
Vorbereitungsmethoden
The synthesis of 3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) typically involves the reaction of 3-bromo-5-hydroxybenzoic acid with sulfur-containing reagents. One common method includes the use of thionyl chloride to introduce the sulfanediyl group, followed by bromination and hydroxylation reactions under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of hydroxybenzoic acid derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Condensation: The hydroxyl groups can participate in condensation reactions, forming esters or ethers.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The sulfanediyl group can form covalent bonds with active sites, while the bromine and hydroxyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) can be compared with similar compounds such as:
3,3’-Disulfanediylbis(5-bromo-2-hydroxybenzoic acid): This compound has a similar structure but with different positions of the hydroxyl groups, leading to distinct reactivity and applications.
5,5’-Sulfanediylbis(6-hydroxybenzoic acid): This compound lacks the bromine atoms, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
62919-37-3 |
|---|---|
Molekularformel |
C14H8Br2O6S |
Molekulargewicht |
464.1 g/mol |
IUPAC-Name |
3-bromo-5-(3-bromo-5-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H8Br2O6S/c15-9-3-5(1-7(11(9)17)13(19)20)23-6-2-8(14(21)22)12(18)10(16)4-6/h1-4,17-18H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
OXHABNMMMYYJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)SC2=CC(=C(C(=C2)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


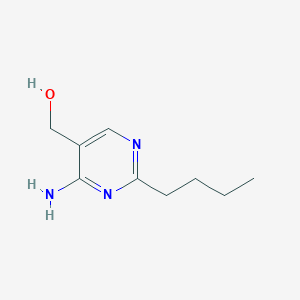
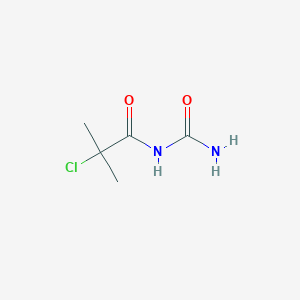
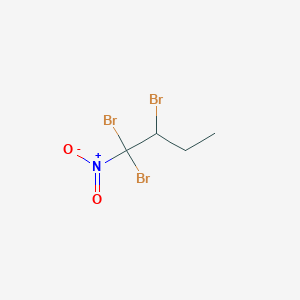
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)

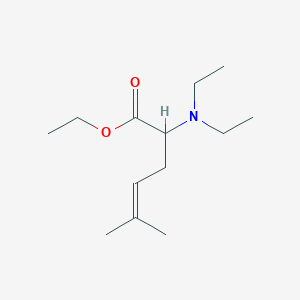
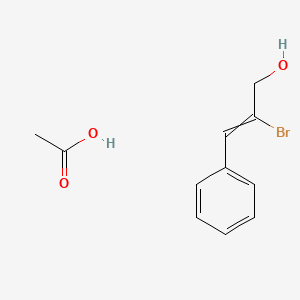

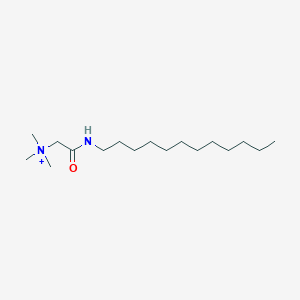
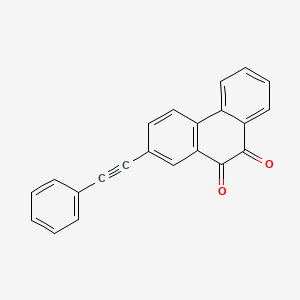
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
